molecular formula C8H18ClN2O5P B12976272 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride

Katalognummer: B12976272
Molekulargewicht: 288.66 g/mol
InChI-Schlüssel: PIDONGCOHWYUJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the selective N-4 alkylation of piperazine-2-carboxylic acid esters . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as NMDA receptors . By binding to these receptors, the compound can modulate their activity and influence various physiological processes. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H18ClN2O5P

Molekulargewicht

288.66 g/mol

IUPAC-Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H17N2O5P.ClH/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);1H

InChI-Schlüssel

PIDONGCOHWYUJB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.